3-(1,3-benzothiazol-2-yl)-7-hydroxy-2-methyl-8-[(morpholin-4-yl)methyl]-4H-chromen-4-one
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Overview
Description
3-(1,3-benzothiazol-2-yl)-7-hydroxy-2-methyl-8-[(morpholin-4-yl)methyl]-4H-chromen-4-one is a complex organic compound that features a benzothiazole moiety fused with a chromenone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-benzothiazol-2-yl)-7-hydroxy-2-methyl-8-[(morpholin-4-yl)methyl]-4H-chromen-4-one typically involves multi-step organic reactions. One common method includes the condensation of 2-mercaptobenzothiazole with an appropriate aldehyde, followed by cyclization and functional group modifications . The reaction conditions often require the use of catalysts such as L-proline and solvents like dimethylformamide (DMF) to achieve high yields .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for maximizing yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-(1,3-benzothiazol-2-yl)-7-hydroxy-2-methyl-8-[(morpholin-4-yl)methyl]-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like potassium permanganate.
Reduction: The benzothiazole ring can be reduced under hydrogenation conditions.
Substitution: The morpholine moiety can be substituted with other amines or alcohols under nucleophilic substitution conditions.
Common Reagents and Conditions
Common reagents include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and nucleophiles like amines. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure selective and efficient transformations .
Major Products Formed
The major products formed from these reactions include ketones, reduced benzothiazole derivatives, and substituted morpholine derivatives. These products can be further utilized in various applications, including drug development and materials science .
Scientific Research Applications
3-(1,3-benzothiazol-2-yl)-7-hydroxy-2-methyl-8-[(morpholin-4-yl)methyl]-4H-chromen-4-one has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Mechanism of Action
The mechanism of action of 3-(1,3-benzothiazol-2-yl)-7-hydroxy-2-methyl-8-[(morpholin-4-yl)methyl]-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes like dihydroorotase and DNA gyrase, leading to antimicrobial effects . Additionally, its ability to interact with cellular receptors and signaling pathways contributes to its potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2-mercaptobenzothiazole: A precursor in the synthesis of the target compound, known for its use in rubber vulcanization.
4-hydroxycoumarin: A structural analog used in anticoagulant drugs.
Morpholine derivatives: Compounds with similar morpholine moieties, used in various pharmaceutical applications.
Uniqueness
3-(1,3-benzothiazol-2-yl)-7-hydroxy-2-methyl-8-[(morpholin-4-yl)methyl]-4H-chromen-4-one is unique due to its combination of benzothiazole, chromenone, and morpholine functionalities. This unique structure imparts a diverse range of chemical reactivity and biological activity, making it a valuable compound for research and development .
Properties
IUPAC Name |
3-(1,3-benzothiazol-2-yl)-7-hydroxy-2-methyl-8-(morpholin-4-ylmethyl)chromen-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O4S/c1-13-19(22-23-16-4-2-3-5-18(16)29-22)20(26)14-6-7-17(25)15(21(14)28-13)12-24-8-10-27-11-9-24/h2-7,25H,8-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCIKTINLLZWWQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C(=C(C=C2)O)CN3CCOCC3)C4=NC5=CC=CC=C5S4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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